molecular formula C5H10O5 B1346912 Alpha-d-xylopyranose CAS No. 6763-34-4

Alpha-d-xylopyranose

Cat. No.: B1346912
CAS No.: 6763-34-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-LECHCGJUSA-N
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Description

Alpha-d-xylopyranose is a monosaccharide belonging to the class of pentoses, which are carbohydrates containing five carbon atoms. It is a structural isomer of d-xylose and is commonly found in nature as a component of hemicelluloses, which are polysaccharides present in plant cell walls .

Scientific Research Applications

Alpha-d-xylopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a substrate for various enzymes, aiding in the study of enzymatic reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of biofuels and biodegradable plastics

Future Directions

Research on Alpha-d-xylopyranose and similar compounds is ongoing, with studies exploring their thermal reactions , potential uses in the synthesis of other compounds , and their role in biological systems .

Biochemical Analysis

Biochemical Properties

Alpha-d-xylopyranose plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It interacts with several enzymes, including chondroitinase-B, chondroitinase-AC, exoglucanase/xylanase, beta-amylase, aldose 1-epimerase, and endo-beta-1,4-xylanase . These interactions are essential for the breakdown and utilization of complex carbohydrates. For instance, this compound is involved in the hydrolysis of xylan, a major component of plant cell walls, through its interaction with xylanase enzymes .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound is involved in the structure of proteoglycans, which are essential for cell signaling and structural integrity . Additionally, it has been observed to impact the assimilation of sugars in recombinant Saccharomyces cerevisiae, enhancing biomass formation and sugar consumption .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to enzymes such as chondroitinase and xylanase, facilitating the breakdown of complex carbohydrates . This binding interaction is crucial for the hydrolysis of xylan into simpler sugars, which can then be utilized in various metabolic pathways. Furthermore, this compound can influence gene expression by interacting with regulatory proteins and enzymes involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, the addition of xylose epimerase to Saccharomyces cerevisiae strains has been observed to enhance xylose consumption and biomass formation over time . This indicates that this compound remains stable and active in promoting sugar metabolism in these settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound can enhance metabolic processes without causing adverse effects. At high doses, it may lead to toxic effects or metabolic imbalances. Studies on the dosage effects of this compound in animal models are limited, but it is essential to determine the threshold levels to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as aldose 1-epimerase and xylanase, facilitating the conversion of complex carbohydrates into simpler sugars . These metabolic pathways are crucial for the efficient utilization of carbohydrates in both plants and animals. Additionally, this compound can influence metabolic flux and metabolite levels by regulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its availability for metabolic processes . The distribution of this compound within tissues is essential for its role in carbohydrate metabolism and cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. It is often found in the cytoplasm and associated with organelles involved in carbohydrate metabolism, such as the endoplasmic reticulum and Golgi apparatus . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-d-xylopyranose can be synthesized through the hydrolysis of hemicelluloses, which involves breaking down the polysaccharide into its monosaccharide components. This process can be catalyzed by acids or enzymes. For example, the enzymatic hydrolysis of xylan, a major component of hemicellulose, can yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced from lignocellulosic biomass through processes such as fast pyrolysis. This involves heating the biomass at high temperatures in the absence of oxygen to produce bio-oils, which can then be further processed to extract this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, such as xylonic acid.

    Reduction: It can be reduced to form xylitol, a sugar alcohol.

    Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products Formed:

    Oxidation: Xylonic acid

    Reduction: Xylitol

    Substitution: Acetylated derivatives

Comparison with Similar Compounds

    Beta-d-xylopyranose: Another isomer of d-xylose, differing in the configuration of the hydroxyl group at the anomeric carbon.

    D-xylose: The open-chain form of alpha-d-xylopyranose.

    Xylitol: A sugar alcohol derived from the reduction of this compound.

Uniqueness: this compound is unique due to its specific configuration and its role as a building block in the synthesis of various biomolecules. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316752
Record name α-D-Xylopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6763-34-4, 31178-70-8
Record name α-D-Xylopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6763-34-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name .ALPHA.-D-XYLOPYRANOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of α-D-xylopyranose?

A1: α-D-Xylopyranose has a molecular formula of C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: How can α-D-xylopyranose be structurally characterized using spectroscopic methods?

A2: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides detailed information about the arrangement of hydrogen and carbon atoms in the molecule, confirming its pyranose ring structure and the configuration of substituents. [] Additionally, infrared (IR) spectroscopy can be used to identify functional groups such as hydroxyl groups present in α-D-xylopyranose. []

Q3: How does α-D-xylopyranose contribute to plant cell wall structure?

A3: α-D-Xylopyranose serves as a key building block of xyloglucans, complex polysaccharides found in plant cell walls. Xyloglucans contribute to cell wall strength and flexibility by crosslinking cellulose microfibrils. [] []

Q4: Can enzymes differentiate between α-D-xylopyranose and its anomer, β-D-xylopyranose?

A4: Interestingly, β-D-xylosidase from Bacillus pumilus PRL B12, an enzyme that typically acts on β-D-xylopyranose, shows no distinction in binding affinity between α-D-xylopyranose and β-D-xylopyranose. This suggests a degree of flexibility in the enzyme's active site. []

Q5: What role does α-D-xylopyranose play in the synthesis of complex carbohydrates?

A5: α-D-Xylopyranose can act as an acceptor molecule in enzymatic reactions catalyzed by enzymes like trehalase. For instance, α-D-xylopyranose can react with β-D-glucosyl fluoride in the presence of trehalase to synthesize α-D-glucopyranosyl α-D-xylopyranoside. This highlights the versatility of α-D-xylopyranose as a building block for diverse carbohydrates. []

Q6: Are there any known biological effects of α-D-xylopyranose derivatives?

A6: Yes, studies have shown that 2-naphthyl β-D-xylopyranosides, a derivative of α-D-xylopyranose, exhibit potential as tumor growth inhibitors. Understanding the conformational dynamics of these derivatives, particularly around the C3 position, is crucial for elucidating their biological activity. []

Q7: How does salt stress in rice plants affect the concentration of α-D-xylopyranose?

A7: Research indicates that salt-tolerant rice cultivars accumulate a higher concentration of α-D-xylopyranose compared to salt-sensitive cultivars when subjected to salt stress. This suggests a possible role for α-D-xylopyranose in the plant's response mechanism to salinity. []

Q8: Can α-D-xylopyranose be chemically modified to synthesize novel compounds?

A8: Absolutely, researchers have successfully synthesized various α-D-xylopyranose derivatives. For example, 3-acetamido-3-deoxy-(1→5)-α-D-xylofuranan, a unique polymer, was synthesized using 1,4-anhydro-3-azido-α-D-xylopyranose as a starting material. This demonstrates the potential of modifying α-D-xylopyranose to create novel polymers with potential applications. []

Q9: What are the potential applications of chemically synthesized α-D-xylopyranose derivatives?

A9: α-D-Xylopyranose-based compounds hold potential in various fields. For instance, 1-O-acyl xylose esters synthesized using α-D-xylopyranose and fatty acids exhibit promising surfactant properties, including good emulsifying abilities, making them potentially useful in industries like cosmetics and pharmaceuticals. []

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